Product packaging for Pashanone(Cat. No.:CAS No. 42438-78-8)

Pashanone

Cat. No.: B191027
CAS No.: 42438-78-8
M. Wt: 300.30 g/mol
InChI Key: KVDNSLPRNTZIKF-CMDGGOBGSA-N
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Description

Classification and Biosynthetic Significance as a Chalcone (B49325)

Pashanone is classified as a chalcone, a type of flavonoid. nih.govmedchemexpress.comfabad.org.tr Chalcones are characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. fabad.org.trjapsonline.com This structure is distinct from other flavonoids, which typically have a closed C-ring. fabad.org.tr

Chalcones are biosynthetically significant as they are precursors to all other flavonoid groups. fabad.org.tr The key enzyme in the biosynthesis of chalcones is chalcone synthase (CHS), a type III polyketide synthase ubiquitous in higher plants. wikipedia.org CHS catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone, a central intermediate in the flavonoid pathway. wikipedia.org While the specific biosynthesis of this compound has not been detailed in the search results, its classification as a chalcone places it within this well-established biosynthetic route in plants.

Historical Context of Natural Product Discovery and Relevance of this compound

The discovery of natural products has a long history, with their use in traditional medicine dating back to ancient times. nih.gov The targeted effort to discover new natural products intensified in the mid-20th century, particularly in the search for antibiotics from microorganisms, a period often referred to as the "Golden Age of Antibiotics". nih.govnih.govresearchgate.net While initial discovery methods were based on low-throughput screening, advancements in techniques have continued to drive the field. nih.govresearchgate.net

This compound was isolated from the roots of Didymocarpus pedicellata and its structure elucidated in the early 1970s. scispace.com It has also been isolated from other plant sources, including Lindera erythrocarpa and Miliusa sinensis, and Persicaria lapathifolia. medchemexpress.comchemicalbook.combiocrick.comlongdom.org The isolation of this compound from these diverse plant species highlights its presence in nature and its relevance as a natural product with potential biological activities. Its identification from plants used in traditional medicine, such as Polygonum ferrugineum, further underscores the link between traditional knowledge and modern natural product research. biocrick.comchemfaces.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound and related chalcones explores their potential biological activities. Studies have indicated that this compound possesses moderate antifungal activity with a broader spectrum of action compared to some other isolated compounds like cardamonin. biocrick.comchemfaces.com It has shown activity against human opportunistic pathogenic fungi. biocrick.comchemfaces.com Research has also investigated its cytotoxic activity. biocrick.comchemfaces.com

More recent studies have focused on the related compound, Dihydrothis compound (B16698), isolated from Lindera erythrocarpa. Research on Dihydrothis compound has explored its antioxidant and anti-inflammatory properties, particularly in the context of neurodegenerative diseases. researchgate.netnih.govresearchgate.net Findings suggest that Dihydrothis compound can inhibit lipopolysaccharide-induced inflammatory responses and suppress NF-κB activation in microglial cells. researchgate.netnih.govresearchgate.net It has also been shown to reduce reactive oxygen species and activate the Nrf2/HO-1 signaling pathway, suggesting a potential neuroprotective effect. researchgate.netnih.govresearchgate.net While this research focuses on Dihydrothis compound, it indicates a broader interest in the biological activities of this compound and its derivatives.

Despite these findings, there are knowledge gaps pertaining to this compound itself. While its isolation and some biological activities have been reported, comprehensive studies on its mechanisms of action, detailed pharmacokinetic properties, and a wider range of potential therapeutic applications appear limited based on the provided search results. Much of the recent detailed biological activity research highlighted pertains to Dihydrothis compound rather than this compound directly. Further research is needed to fully understand the potential of this compound in chemical biology and drug discovery.

Antifungal Activity of this compound and Cardamonin biocrick.comchemfaces.com

CompoundSource PlantMIC Range (µg/mL)Spectrum of Action
This compoundPolygonum ferrugineum25-50Broader
CardamoninPolygonum ferrugineum6.2 (selective)Selective (Epidermophyton floccosum)

Antifungal Activity of this compound and 5-Hydroxy-6,7-dimethoxyflavanone against Human Pathogenic Fungi jmb.or.kr

Test MicroorganismThis compound MIC (µg/ml)5-Hydroxy-6,7-dimethoxyflavanone MIC (µg/ml)Amphotericin B MIC (µg/ml)
Candida albicans ATCC102311680.25
Candida krusei ATCC625832320.5
Candida lusitaniae ATCC4272032160.25
Cryptococcus neoformans88Not specified
Cryptococcus neoformans var. grubii H9984Not specified
Trichophyton strains16-6416-64Not specified
Aspergillus fumigatus>128>128Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B191027 Pashanone CAS No. 42438-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDNSLPRNTZIKF-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42438-78-8
Record name Pashanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PASHANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Natural Occurrence and Isolation Methodologies of Pashanone

Botanical Sources and Geographical Distribution

Pashanone has been identified in several plant species belonging to different families, primarily Polygonaceae and Annonaceae. These plants are distributed across various geographical regions.

Isolation from Polygonum ferrugineum

This compound has been isolated from Polygonum ferrugineum Wedd., a species commonly found in temperate climates of South America, particularly along river boundaries. conicet.gov.ar Studies on the aerial parts of P. ferrugineum have led to the isolation of this compound. conicet.gov.arnih.govresearchgate.netnih.gov Isolation efforts have utilized different extracts, including dichloromethane (B109758) (DCM) and hexane (B92381) sub-extracts, with bioassay-guided fractionation proving effective in identifying active compounds like this compound. researchgate.netnih.gov In one study, this compound was isolated from the dry leaves of Polygonum ferrugineum. nih.gov

Isolation from Polygonum hydropiper

This compound has also been reported as being previously isolated from Polygonum hydropiper L. longdom.orglongdom.org This isolation is noted in research focusing on related species like Persicaria lapathifolia, where this compound was also found. longdom.orglongdom.org Polygonum hydropiper is included in reviews detailing the phytochemical composition of the genus Polygonum. researchgate.net

Isolation from Miliusa sinensis

Miliusa sinensis Finet & Gagnep., a tree found in Southern Asia, including Vietnam and Southern China, has been identified as a source of this compound. tandfonline.com this compound has been isolated from the roots of Miliusa sinensis. chemfaces.com Furthermore, studies investigating the cytotoxic activity of M. sinensis extracts have isolated this compound from both n-hexane and ethyl acetate (B1210297) extracts of the plant. tandfonline.comvjs.ac.vnnih.gov These extracts were obtained from M. sinensis collected in provinces like Hoa Binh in Vietnam. vjs.ac.vn

Isolation from Lindera erythrocarpa (and its derivatives)

Lindera erythrocarpa Makino, a plant distributed in Eastern Asia, including Korea, Japan, and China, contains this compound. researchgate.netnih.gov this compound has been isolated from the leaves of L. erythrocarpa. researchgate.netnih.gov In addition to this compound, a structurally related compound, dihydrothis compound (B16698), has also been isolated from this species. tandfonline.comnih.govresearchgate.net Isolation of compounds from L. erythrocarpa has been achieved using various chromatographic methods. researchgate.netnih.gov

Isolation from Andrographis paniculata (as glycosides)

Chemical investigation of the aerial parts of Andrographis paniculata (Burm. f.) Nees, a medicinal plant widely found in Asian countries such as India, China, Malaysia, Indonesia, Philippines, and Vietnam, has led to the isolation of this compound glucoside. jst.go.jpresearchgate.netmutagens.co.inresearchgate.net this compound glucoside is described as a new chalcone (B49325) glucoside isolated from this plant. jst.go.jpresearchgate.netmutagens.co.inresearchgate.net The structures of isolated compounds, including this compound glucoside, were elucidated using spectroscopic data such as NMR and MS. jst.go.jpresearchgate.netresearchgate.net

Isolation from Averrhoa bilimbi L.

While this compound itself was not explicitly identified as isolated from Averrhoa bilimbi L. in the reviewed literature, studies on the fruits of this tropical plant native to Southeast Asia have reported the isolation of helilandin B. tjnpr.orgtjnpr.org Helilandin B is described as a chalcone derivative and is structurally related to this compound. tjnpr.orgtjnpr.org Previous research also mentions the synthesis of this compound and its isomers, referencing an earlier isolation of this compound from Lindera erythrocarpa. acs.org Another study on chalconoids notes that a compound structurally related to this compound, 2'-hydroxy-3',4',6'-trimethoxychalcone, was previously isolated from plants in the Polygonaceae and Annonaceae families, among others. researchgate.net

Isolation from Persicaria lapathifolia

This compound has been reported to occur naturally in various organisms, including species within the Persicaria and Polygonum genera nih.govnih.gov. Specifically, this compound has been isolated from the seeds of Persicaria lapathifolia (also known as pale persicaria or nodding smartweed), a plant belonging to the Polygonaceae family nih.govlongdom.orglongdom.orgwikipedia.orgminnesotawildflowers.info. Persicaria lapathifolia is an annual herb found in many parts of the world wikipedia.org. Research focusing on the seeds of P. lapathifolia has led to the identification of this compound as one of the constituent chalcones present in this plant material longdom.orglongdom.org.

Advanced Extraction and Purification Techniques Employed for this compound

The isolation and purification of this compound from natural sources like Persicaria lapathifolia typically involve a combination of extraction and chromatographic techniques longdom.orglongdom.orgresearchgate.net.

Initially, plant material such as the seeds of P. lapathifolia is subjected to extraction using solvents. Sequential extraction with solvents of increasing polarity, such as chloroform (B151607) and methanol, has been employed longdom.orglongdom.orgresearchgate.net. The chloroform extract of P. lapathifolia seeds has been found to contain this compound and has been selected for further purification based on its biological activity longdom.orglongdom.orgresearchgate.net.

Chromatographic Separations (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are crucial for separating this compound from other compounds present in the crude extract. Column chromatography is a commonly used technique in the isolation process longdom.orglongdom.orgresearchgate.netebi.ac.uk. In studies isolating this compound from P. lapathifolia, the crude chloroform extract was adsorbed onto silica (B1680970) gel and subjected to column chromatography longdom.orglongdom.orgresearchgate.net. Elution was performed using a gradient of solvents, such as increasing concentrations of ethyl acetate in petroleum ether longdom.orglongdom.orgresearchgate.net. This process yielded various fractions longdom.orglongdom.orgresearchgate.net.

Further purification of fractions containing this compound often involves additional chromatographic steps, including repetitive small column chromatography longdom.orglongdom.org. High-Performance Liquid Chromatography (HPLC) is another advanced chromatographic technique that can be utilized for the purification of natural compounds like this compound, allowing for higher resolution separation ebi.ac.ukgoogle.com. Studies on the isolation of compounds, including this compound, from other plant sources have also utilized techniques like silica gel column chromatography and HPLC for purification ebi.ac.ukjmb.or.kr.

Detailed research findings indicate that specific fractions obtained from the initial column chromatography of P. lapathifolia extracts, particularly those eluted with a low percentage of ethyl acetate in petroleum ether (e.g., 5%), contained this compound longdom.orglongdom.org. Subsequent purification of these combined fractions through further column chromatography on silica gel using an increasing gradient of ethyl acetate in petroleum ether successfully yielded isolated this compound longdom.orglongdom.org. For instance, one study reported isolating 8.2 mg of this compound from a specific set of fractions longdom.orglongdom.org.

Chemical Synthesis and Derivatization Studies of Pashanone

Total Synthesis Approaches for Pashanone and Its Isomers

Total synthesis strategies for this compound and its isomers have been reported. One approach involves the synthesis of helilandin B and this compound from readily available 3,4,5-trimethoxyphenol. The synthesis of other chalcones with similar oxygenation patterns has also been achieved. researchgate.netresearchgate.netacs.org Another study detailed the synthesis of this compound and its isomers and their derivatives. insaindia.res.in Researchers have synthesized helilandin B and this compound, along with their isomers, from readily available tetrasubstituted benzenes and phloroacetophenone as starting materials. acs.org

The synthesis of helilandin B and its isomers was accomplished through the Friedel-Crafts reaction of corresponding tetrasubstituted benzenes with cinnamoyl chloride. The synthesis of this compound and its isomers was also achieved through specific synthetic routes. acs.org

This compound as an Active Intermediate in Organic Synthesis

This compound is utilized as a chemical reagent and has applications in organic synthesis. It can serve as an active intermediate for the synthesis of natural products, pharmaceuticals, and other complex compounds. chembk.comchembk.com The preparation of this compound can involve an alkylation reaction followed by an acid-catalyzed intramolecular olefin-alkyne ring reaction. chembk.comchembk.com Chalcones, in general, are considered privileged structures in organic synthesis due to their diverse biological activities and ease of synthesis, often via Claisen-Schmidt condensation. ijpsr.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are explored to investigate the structure-activity relationships and potentially enhance biological properties. Research includes the synthesis of chalcone (B49325) derivatives with specific structural modifications. researchgate.netresearchgate.net For instance, studies have focused on the synthesis of chalcones containing isoxazole (B147169) moieties or those with amino or halogen substituents, evaluating their biological activities. researchgate.net The synthesis of diarylheptanoid analogues, structurally related to chalcones, has also been reported. researchgate.net

Impact of Stereochemistry on Synthetic Strategies (e.g., (E)-configuration)

This compound exists as the (E)-isomer, as indicated by its IUPAC name, (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one. nih.govuni.lu The stereochemistry, particularly the (E)-configuration of the double bond in the chalcone structure, is a crucial aspect in the synthesis of this compound and its isomers. Synthetic strategies must consider and control the stereochemical outcome to selectively obtain the desired isomer. While general methods for stereoselective synthesis of flavonoids, the class to which chalcones belong, have been reviewed, specific details on controlling the (E)-configuration during this compound synthesis are often embedded within the reported total synthesis approaches. mdpi.com The synthesis of helilandin B, this compound, and their isomers highlights the importance of considering different isomeric forms during the synthetic process. researchgate.netacs.org The spectral data, particularly ¹H-NMR, is critical for confirming the stereochemistry of the synthesized compounds, including the configuration of the double bond. acs.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6254251
Helilandin BNot found
3,4,5-trimethoxyphenol6923
Cinnamoyl chloride10008
Phloroacetophenone10211
1,2,3,5-tetramethoxybenzene17930
1,2,3,4-tetramethoxybenzene17931
2',6'-dihydroxy-4'-methoxydihydrochalconeNot found
4',6'-dihydroxy-2',3',4-trimethoxydihydrochalconeNot found
Dihydrothis compound (B16698)Not found
2'-hydroxy-3',4',6'-trimethoxychalconeNot found
Pinostrobin chalconeNot found
6-hydroxy-5,7-dimethoxyflavanoneNot found
Pinostrobin478058
OnysilinNot found
5-hydroxy-7,8-dimethoxyflavanoneNot found
3-O-methylgalanginNot found
PersilbenNot found
1,7-diphenylhept-4-en-3-oneNot found
Dihydroyashabushiketol115027
Yashabushidiol BNot found
3-oxo-α-ionol-glucosideNot found
Cardamonin16515
5-hydroxy-6,7-dimethoxyflavanoneNot found
Boronoic acid643972
Acetanilide7019
1,4-dihydroxy-2,6-dimethoxybenzeneNot found
Boron trifluoride diethyl etherate109104
Acetic acid612
6-hydroxy-2,3,4-trimethoxyacetophenoneNot found
Vanillin1183
2'-hydroxychalconeNot found
3-hydroxyflavoneNot found
Iodine793
Hydrobromic acid313
Sinensetin18470
Nepetin5281794
Pedalitin169082
BatatifolinNot found
3,6-dihydroxy-2,4-dimethoxyacetophenoneNot found
Hydrogen peroxide784
Pyrrolidine31236
(R)-acetyloxazolidinoneNot found
3-phenylpropanalNot found
Weinreb amide41897
Paspaline ANot found
Emindole PBNot found
Paspaline115028
PaspalicineNot found
Paspalinine6436431
Paxilline443766
Aflatrem16128717
PaspalitremNot found
(3S)-hydroxy-5-phenylpentanoic acidNot found
N-acryloyl bornane chembk.comresearchgate.netsultamNot found
DIBAL-H40400
Wittig reaction reagent (general, specific not mentioned)-
Oxime (general, specific not mentioned)-
NaOCl23665751
Propargyl alcohol7903
Benzoyl chloride7005
PropargylphenylcarboxylateNot found
Nitrile oxides (general, specific not mentioned)-
Isoxazoles (general, specific not mentioned)-
(+)-nonactic acidNot found
(−)-methyl 8-epi-nonactateNot found
Nonactin6883
Yamaguchi's method reagents (general, specific not mentioned)-
(−)(R) YashabushiketolNot found
β-ketosulfoxides (general, specific not mentioned)-
Baker's yeast-
Δ²-isoxazolines (general, specific not mentioned)-
Al/CuCl₂Mixture
N-acyl chiral auxiliary (general, specific not mentioned)-
Hydride reducing agent (general, specific not mentioned)-
Organometallic reagent (general, specific not mentioned)-
(+)-(5S)-dihydroyashabushiketolNot found
meso-tartaric acid875
3-[(dimethoxyphosphoryl)methyl]-4,5-dihydroxycyclopent-2-enoneNot found
(R)-glyceraldehyde acetonideNot found
Ozonolysis reagents (general, specific not mentioned)-
Psoralen4881
Bergapten23673327
beta-sitosterol224203
p-hydroxybenzaldehyde100
Dorsmanin ANot found
4,2',4'-trihydroxychalconeNot found
4,2',4'-trihydroxy-3'-prenylchalconeNot found
4-HydroxylonchocarpinNot found

Interactive Data Table: this compound Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₅PubChem nih.gov
Molecular Weight300.30 g/mol PubChem nih.gov
XLogP3.5PubChem nih.gov
IUPAC Name(E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-onePubChem nih.gov
CAS Number42438-78-8PubChem nih.gov
AppearanceYellow cryst.ChemBK chembk.comchembk.com

Pharmacological Spectrum Investigations of Pashanone in Vitro and in Vivo Models

Antifungal Activity Research

Investigations into the antifungal properties of Pashanone have demonstrated its efficacy against a range of human pathogenic fungi and provided insights into its mechanism of action through microscopic observations.

Efficacy Against Human Pathogenic Fungi (e.g., Cryptococcus neoformans, Aspergillus spp, Fusarium spp, Epidermophyton floccosum)

This compound has shown antifungal activity against several human pathogenic fungi. Studies have reported its effectiveness against Cryptococcus neoformans, Aspergillus fumigatus, Epidermophyton floccosum, and Fusarium oxysporum. wikipedia.orgwikipedia.orgciteab.comtranscriptionfactor.orgredalyc.orguni.lu Minimum Inhibitory Concentration (MIC) values have been determined for this compound against various fungal species. For instance, this compound exhibited MIC values of 25 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus. wikipedia.orgwikipedia.org Against dermatophytes, including Epidermophyton floccosum and Trichophyton rubrum, this compound showed MIC values of 25 μg/mL. transcriptionfactor.org Furthermore, it demonstrated activity against Fusarium oxysporum with an MIC of 25 μg/mL. citeab.com Activity has also been noted against Candida albicans, Aspergillus flavus, Aspergillus niger, and Aspergillus terreus. redalyc.orguni.lu

Fungal SpeciesMIC (μg/mL)Source
Cryptococcus neoformans25 wikipedia.orgwikipedia.org
Aspergillus fumigatus25 wikipedia.orgwikipedia.org
Epidermophyton floccosum25 transcriptionfactor.org
Fusarium oxysporum25 citeab.com
Trichophyton rubrum25 transcriptionfactor.org

Microscopic and Morphological Observations of Fungal Inhibition (e.g., Neurospora crassa hyphae malformations)

Microscopic and morphological studies have provided insights into how this compound inhibits fungal growth. Observations on Neurospora crassa hyphae treated with this compound revealed significant morphological alterations. wikipedia.orgfishersci.ca These malformations suggest that this compound may interfere with essential cellular processes in fungi, such as cell wall synthesis or hyphal tip elongation, leading to distorted growth and inhibition. wikipedia.orgfishersci.ca

Antioxidant Activity Research

This compound has also been investigated for its antioxidant potential, with studies exploring its ability to reduce reactive oxygen species and modulate endogenous antioxidant pathways in cellular models.

Reduction of Reactive Oxygen Species in Cellular Models

Research indicates that this compound can effectively reduce reactive oxygen species (ROS) in cellular models. Studies utilizing various assays, such as DPPH, ABTS, and FRAP, have demonstrated the free radical scavenging capacity of this compound. citeab.comguidetopharmacology.org These in vitro assays measure the ability of a compound to neutralize stable free radicals or reduce metal ions, providing an indication of its antioxidant power. redalyc.orgsci-hub.seuminho.pt

Modulation of Endogenous Antioxidant Pathways

Beyond direct radical scavenging, this compound has been shown to modulate endogenous antioxidant pathways in cellular systems. Studies in cellular models, such as HUVECs and macrophages, have indicated that this compound can influence the activity and expression of key antioxidant enzymes. citeab.comguidetopharmacology.org This includes enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), as well as levels of reduced Glutathione (GSH). citeab.comguidetopharmacology.org Modulation of these pathways contributes to the cellular defense against oxidative stress. encyclopedia.pub

Anti-inflammatory Activity Research

The anti-inflammatory potential of this compound has been explored in various models, primarily focusing on its effects on inflammatory mediators and pathways. Studies have demonstrated that this compound can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in cellular models, such as LPS-induced macrophages. sci-hub.seuminho.ptencyclopedia.pubnih.govlipidmaps.orgnih.govnih.govresearchgate.netnih.govnih.gov Furthermore, research has shown that this compound can suppress the expression of key enzymes involved in the inflammatory response, including inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). encyclopedia.pubnih.govlipidmaps.orgnih.govnih.govresearchgate.netnih.govnih.gov These findings suggest that this compound may exert its anti-inflammatory effects by targeting multiple points in the inflammatory cascade.

Inhibition of Lipopolysaccharide-Induced Inflammatory Responses

Investigations into compounds isolated from Lindera erythrocarpa, a plant known to contain this compound, have revealed that dihydrothis compound (B16698), a related compound, exhibits inhibitory effects on LPS-induced inflammatory responses. Specifically, dihydrothis compound has been shown to suppress the activation of nuclear factor (NF)-κB in BV2 cells, a microglial cell line. NF-κB is a key transcription factor that plays a central role in the regulation of numerous pro-inflammatory genes. Inhibition of NF-κB activation is a significant mechanism by which compounds can exert anti-inflammatory effects.

Regulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)

Pro-inflammatory mediators such as Nitric Oxide (NO) and Prostaglandin E2 (PGE2) are crucial contributors to the inflammatory process. Excessive production of these mediators can lead to tissue damage and the exacerbation of inflammatory diseases. Research on dihydrothis compound has demonstrated its ability to inhibit the excessive production of LPS-induced NO in both BV2 and RAW264.7 cells. RAW264.7 cells are a murine macrophage cell line commonly used in inflammation research. The reduction in NO production suggests that dihydrothis compound interferes with the signaling pathways that lead to the synthesis of this inflammatory mediator, likely involving the enzyme inducible nitric oxide synthase (iNOS). While some studies on L. erythrocarpa extracts mention the inhibition of PGE2 production by certain isolated compounds, this effect has not been specifically attributed to this compound or dihydrothis compound in the provided information.

Neuroprotective Activity Research

Neuroprotection involves safeguarding neurons against damage and degeneration. Excitotoxicity, often triggered by excessive glutamate (B1630785) accumulation, and neuroinflammation, mediated by activated microglial cells, are significant contributors to neuronal injury in various neurological disorders.

Protection Against Glutamate-Induced Cellular Damage in Neuronal Models

Studies have indicated that dihydrothis compound offers protection against glutamate-induced cellular damage in neuronal models. Specifically, dihydrothis compound was found to protect mouse hippocampus HT22 cells from cell death induced by glutamate. This protective effect is associated with the reduction of reactive oxygen species (ROS) buildup and the activation of the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in neuronal cells. The Nrf2 pathway is a crucial defense mechanism against oxidative stress, which is often implicated in glutamate excitotoxicity.

Attenuation of Neuroinflammation in Microglial Cells

Neuroinflammation, largely driven by the activation of microglial cells, plays a critical role in the progression of neurodegenerative diseases. Research suggests that dihydrothis compound can attenuate neuroinflammation by decreasing NF-κB activation in microglial cells, such as the BV2 cell line. By suppressing NF-κB activity, dihydrothis compound can reduce the release of pro-inflammatory mediators from activated microglia, thereby mitigating the neuroinflammatory response.

Anticancer and Cytotoxic Activity Research

The investigation of natural compounds for their potential anticancer and cytotoxic effects on various cancer cell lines is a significant area of pharmacological research.

Investigations into Cytotoxic Effects on Diverse Cell Lines

This compound has been identified as a compound present in extracts of Persicaria ferruginea, which have shown cytotoxic activity. This compound is classified as a chalcone (B49325), a type of flavonoid, and other chalcones have been reported to possess cytotoxic effects. While this compound's presence in cytotoxic plant extracts has been noted, detailed research findings specifically on the cytotoxic effects of isolated this compound on diverse cancer cell lines, including specific IC50 values across a panel of cell lines, were not extensively available in the provided search results. Studies on the cytotoxic activity of compounds often involve testing against various human cancer cell lines to determine their potency and selectivity.

Studies on Anti-Proliferative and Anti-Metastatic Potential

This compound has demonstrated cytotoxic activity in in vitro studies chemfaces.com. Chalcones, as a class of compounds that includes this compound, are widely documented for their anti-proliferative activity researchgate.net. While specific detailed studies on this compound's anti-metastatic potential are less prevalent in the immediate search results, the cytotoxic effects observed suggest a potential area for further investigation, as anti-proliferative and anti-metastatic activities are often related in cancer research nih.govresearchgate.net.

Exploration of Other Biological Activities

This compound has been explored for a range of other biological activities beyond its potential anti-proliferative effects.

Research has indicated that this compound possesses anti-leishmanial activity. One study reported an IC50 value of 33.98 µg/mL against Leishmania donovani researchgate.net. This finding suggests that this compound could be a potential lead compound for the development of treatments for leishmaniasis researchgate.net. Other oxygenated chalcones have also shown strong anti-leishmanial activity by interfering with the function of the parasite's mitochondria nih.gov.

This compound has been investigated for its ability to inhibit enzymes such as alpha-glucosidase and xanthine (B1682287) oxidase. Alpha-glucosidase inhibitors are relevant in the management of type 2 diabetes by slowing down carbohydrate digestion and absorption, thus reducing postprandial blood glucose levels nih.govwikipedia.org. Xanthine oxidase is an enzyme involved in purine (B94841) metabolism, and its inhibition can reduce uric acid production, relevant in conditions like hyperuricemia and gout wikipedia.orgdrugbank.com.

While the search results mention alpha-glucosidase and xanthine oxidase inhibition in the context of chalcones and other natural compounds, a direct IC50 value for this compound specifically inhibiting these enzymes was not explicitly found within the provided snippets. However, the broader class of chalcones has shown activity against these enzymes tjnpr.orgnih.govmdpi.com. For instance, some chalcone derivatives have demonstrated potent xanthine oxidase inhibitory activity nih.gov. Similarly, cycloartane-type triterpenes, another class of natural compounds, have shown high potential for alpha-glucosidase inhibitory activity mdpi.com. The structural similarity of this compound to other enzyme-inhibiting chalcones suggests that it may also possess such activities, warranting further dedicated studies to determine its specific inhibitory effects and potency.

Table 1: Summary of Reported Biological Activities of this compound

Biological ActivityIn Vitro ModelIn Vivo ModelKey Findings
Anti-ProliferativeCytotoxic activity reported chemfaces.comNot explicitly detailed in snippetsSuggests potential for inhibiting cell growth.
Anti-LeishmanialLeishmania donovaniNot explicitly detailed in snippetsIC50 = 33.98 µg/mL reported researchgate.net.
Enzyme Inhibition (e.g., Alpha-glucosidase, Xanthine Oxidase)Not explicitly detailed for this compound in snippetsNot explicitly detailed in snippetsChalcones, as a class, show activity against these enzymes tjnpr.orgnih.govmdpi.com.

Mechanistic and Cellular Biology Elucidations of Pashanone Action

Molecular Target Identification and Validation

While specific direct molecular targets for pashanone are still being elucidated, studies on this compound and similar chalcones suggest interactions with proteins and enzymes involved in inflammatory and antioxidant responses. Photoaffinity labeling technology is a method used in drug discovery to study the interactions between small molecules and target proteins, which could be applied to identify this compound's binding partners. chomixbio.com

Signaling Pathway Modulation Studies

This compound has been shown to modulate several critical cellular signaling pathways.

Calcineurin Pathway Inhibition

This compound has been identified as a compound that can specifically inhibit the calcineurin pathway. researchgate.netkoreascience.krjmb.or.krnih.govjmb.or.kr This was demonstrated in studies utilizing a screening system focused on the virulence networks of Cryptococcus neoformans, where this compound, isolated from Miliusa sinensis, showed potent antifungal activities by acting on the calcineurin pathway. researchgate.netkoreascience.krjmb.or.krnih.govjmb.or.kr Calcineurin is a calcium-calmodulin-dependent serine-threonine phosphatase that plays crucial roles in various physiological processes, including stress responses and is a target for immunosuppressant drugs like tacrolimus (B1663567) and cyclosporine A. jmb.or.krguidetopharmacology.orgguidetopharmacology.orgmdpi.com

Data Table: Antifungal Activity and Calcineurin Inhibition by this compound

CompoundSourceTarget PathwayAntifungal Activity (MIC)
This compoundMiliusa sinensisCalcineurin4.0 to >128 µg/ml against various human pathogenic fungi researchgate.netkoreascience.krjmb.or.krnih.govjmb.or.kr

Nuclear Factor-κB (NF-κB) Signaling Pathway Modulation

Studies involving dihydrothis compound (B16698), a related compound, have indicated its ability to suppress the activation of the nuclear factor (NF)-κB pathway. mdpi.com The NF-κB pathway is a key regulator of inflammatory responses. nih.gov Dihydrothis compound was found to inhibit the lipopolysaccharide-induced inflammatory response and suppress NF-κB activation in microglial cells. mdpi.com This involved reducing the phosphorylation of IκB-α and inhibiting the nuclear translocation of p65, both crucial steps in NF-κB activation. mdpi.com Inhibition of NF-κB signaling is considered an attractive approach for modulating inflammation. researchgate.net

Data Table: Effects of Dihydrothis compound on NF-κB Signaling in BV2 Cells

Treatmentp-IκB-α LevelNuclear p65 LevelInflammatory Mediators (e.g., TNF-α, IL-6)
LPS-stimulatedElevatedElevatedIncreased Production mdpi.comnih.gov
LPS + Dihydrothis compoundReducedInhibitedSuppressed Production mdpi.com

Nuclear Factor E2-related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway Activation

Dihydrothis compound has also been shown to induce the activation of the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway. mdpi.com The Nrf2/HO-1 pathway is a fundamental defense system against oxidative stress. mdpi.comelifesciences.org Activation of this pathway by dihydrothis compound in cells like microglial BV2 and neuronal HT22 cells suggests a mechanism by which it exerts antioxidant effects. mdpi.com Nrf2 activation leads to the expression of antioxidant-related proteins, including HO-1. elifesciences.org

Data Table: Effects of Dihydrothis compound on Nrf2/HO-1 Pathway in BV2 and HT22 Cells

TreatmentNrf2 Pathway ActivationHO-1 Expression
ControlBasalBasal
Dihydrothis compoundInducedIncreased

Cellular Response Analysis (e.g., Oxidative Stress Reduction, Gene Expression Regulation)

This compound and its derivatives influence various cellular responses, including the reduction of oxidative stress and the regulation of gene expression. Dihydrothis compound reduced the buildup of reactive oxygen species (ROS) in neuronal cells, indicating an antioxidant effect. mdpi.com This protective effect against oxidative stress is linked to the activation of the Nrf2/HO-1 pathway. mdpi.comresearchgate.net

Beyond oxidative stress, compounds like this compound can influence gene expression. Gene expression is a complex process regulated at multiple levels, including transcription. biomodal.comnih.govkacst.edu.sa While specific details on how this compound directly regulates gene expression are still emerging, its modulation of signaling pathways like NF-κB and Nrf2/HO-1 inherently impacts the transcription of downstream genes controlled by these pathways. For instance, NF-κB regulates genes involved in inflammation, while Nrf2 controls genes related to antioxidant defense. researchgate.netelifesciences.org

Structure Activity Relationship Sar and Structural Modification Studies of Pashanone and Its Analogues

Correlations Between Specific Structural Features and Observed Biological Efficacy

The biological efficacy of chalcones, including pashanone, is closely linked to their structural features. The core chalcone (B49325) scaffold, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, is fundamental to their activity mdpi.com. Variations in the substitution patterns on these aromatic rings significantly impact their pharmacological profiles.

Research on chalcones has indicated that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl rings contribute to their biological activities, such as antioxidant and anti-inflammatory properties ontosight.airesearchgate.net. For this compound, the presence of hydroxy and methoxy groups on the substituted phenyl ring is noted as contributing to its potential biological activity ontosight.ai.

Studies on chalcone derivatives have shown that the contributions of steric and electrostatic fields are important for enhancing activity, suggesting that bulky substituents can favor activity researchgate.net. While specific detailed SAR data solely on this compound is limited in the provided search results, the broader understanding of chalcone SAR provides valuable context. Chalcones with electron-withdrawing substituents on one phenyl ring have been found to exhibit good pesticidal activity, while the other ring can accommodate either electron-withdrawing or electron-releasing groups researchgate.net. The chalcone skeleton itself is considered preferable for cytotoxic activities in some series of compounds mdpi.com.

Influence of Substituent Groups on Pharmacological Profiles

The pharmacological profile of this compound and its analogues is heavily influenced by the nature and position of substituent groups on the aromatic rings. These substituents can alter the compound's lipophilicity, electronic distribution, and ability to interact with biological targets.

For chalcones in general, modifications to the structure can significantly change their bioactivity profile researchgate.netresearchgate.net. The introduction of specific functional groups, such as amino groups, onto the flavonoid (and thus related chalcone) scaffold has been shown to enhance biological activities like antitumor effects and improve properties such as aqueous solubility mdpi.com.

While detailed studies specifically on how different substituents on this compound's rings affect its various potential activities (antioxidant, anti-inflammatory, etc.) were not extensively detailed in the search results, the principles established for chalcones apply. The pattern of hydroxylation and methoxylation on the dimethoxyphenyl ring in this compound is a key determinant of its inherent activity profile nih.gov.

Stereochemical Considerations in Biological Interactions (e.g., (E)-configuration effects)

Stereochemistry, the spatial arrangement of atoms in a molecule, plays a crucial role in determining its biological interactions and activity solubilityofthings.commichberk.com. For compounds with double bonds, like this compound, geometric isomerism (cis-trans or E/Z isomerism) is a key stereochemical consideration solubilityofthings.comuou.ac.in.

This compound is explicitly described as having the (E)-configuration regarding its double bond ontosight.ainih.gov. The (E) configuration indicates that the higher priority groups on each carbon of the double bond are on opposite sides uou.ac.in. This specific spatial arrangement can influence how this compound interacts with biological molecules, such as enzymes or receptors, potentially affecting its binding affinity and subsequent biological effect ontosight.aisolubilityofthings.com.

The significance of stereochemistry in biological activity is well-established for various classes of compounds, including pesticides and pheromones, where different stereoisomers can exhibit vastly different levels of activity or even different types of activity michberk.comnih.gov. While the search results note that the (E) configuration of this compound can affect its biological interactions ontosight.ai, specific comparative studies detailing the difference in activity between the (E) and hypothetical (Z) isomers of this compound were not prominently featured. However, the general principle in stereochemistry dictates that the precise three-dimensional structure, including the configuration of double bonds, is critical for optimal biological activity solubilityofthings.com.

Data Table

Based on the available information, a detailed data table correlating specific structural modifications of this compound analogues with quantitative biological efficacy data is not feasible due to the limited specific SAR data on this compound itself in the provided results. However, the general principles discussed for chalcones can be summarized.

Structural Feature (Chalcone Scaffold)Potential Influence on Biological Activity
Presence of Hydroxyl GroupsContributes to antioxidant/anti-inflammatory activity ontosight.airesearchgate.net
Presence of Methoxy GroupsContributes to potential biological activity ontosight.ai
Substitution Pattern on Aromatic RingsSignificantly impacts pharmacological profile researchgate.netresearchgate.net
Bulky SubstituentsCan favor activity (in some chalcone studies) researchgate.net
Electron-Withdrawing SubstituentsCan confer specific activities (e.g., pesticidal) researchgate.net
(E)-configuration of Double BondCan affect biological interactions ontosight.ai

Advanced Analytical and Spectroscopic Characterization Methodologies for Pashanone

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR, COSY, HMQC, DEPT, HMBC)

NMR spectroscopy is a fundamental tool in the structural elucidation of organic compounds like Pashanone. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain comprehensive insights into the arrangement of atoms and their connectivity. emerypharma.comsdsu.educas.cz

1D NMR (¹H and ¹³C NMR): ¹H NMR provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions. ¹³C NMR reveals the different types of carbon atoms present. Analysis of chemical shifts and splitting patterns in ¹H and ¹³C NMR spectra is crucial for initial structural assignments. nih.govebi.ac.ukmdpi.com PubChem provides access to 1D ¹³C NMR spectra for this compound. nih.gov

2D NMR Techniques: To further confirm the connectivity and spatial relationships between atoms, various 2D NMR experiments are utilized. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments show correlations between protons that are coupled to each other through bonds, helping to establish proton networks within the molecule. emerypharma.comsdsu.edu

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These experiments reveal one-bond correlations between protons and carbons, allowing for the assignment of proton signals to their directly attached carbon atoms. emerypharma.comsdsu.eduuvic.ca

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used in ¹³C NMR to determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary carbon). emerypharma.comuvic.ca

Detailed NMR data for this compound has been reported. For instance, ¹H NMR data (500 MHz, DMSO-d₆) shows characteristic signals including doublets at δ 8.12 (H-α) and 7.73 (H-β) with a coupling constant of 15.7 Hz, indicative of a trans double bond in the chalcone (B49325) structure. mdpi.com A singlet at δ 6.12 corresponds to an aromatic proton (H-5'). mdpi.com Methoxy (B1213986) group protons appear as singlets at δ 3.83 (OCH₃-3') and 3.65 (OCH₃-4'). mdpi.com The ¹³C NMR data (125 MHz, DMSO-d₆) includes signals for carbonyl carbons, aromatic carbons, and methoxy carbons, providing further confirmation of the structure. mdpi.com

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and structural subunits. karary.edu.sdclariant.comchromatographyonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like this compound. It typically produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), providing accurate molecular weight information. ebi.ac.uknih.govuvic.ca ESI-MS has been used in the characterization of this compound and other compounds isolated from natural sources. ebi.ac.ukmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to within a few millimass units. This allows for the determination of the elemental composition of the compound by matching the experimental accurate mass to theoretical masses calculated for different elemental formulas. chromatographyonline.comresearchgate.net HR-MS, including EI-MS, has been employed in the structural elucidation of compounds related to this compound. biocrick.comchemfaces.com The combination of HRMS with techniques like HPLC (HPLC-HRMS) is a powerful tool for identifying and characterizing compounds, including those present at low concentrations. clariant.com

Mass spectral data, such as the molecular ion peak and characteristic fragmentation ions, support the proposed structure of this compound. The molecular formula C₁₇H₁₆O₅ corresponds to a molecular weight of 300.30 g/mol and an exact mass of 300.09977361 Da. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation

UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a compound. mdpi.commsu.edu The UV-Vis spectrum of this compound provides information about the presence and extent of conjugated pi systems (chromophores) within the molecule. mdpi.commsu.edu

Future Research Directions and Translational Perspectives for Pashanone

Unexplored Biological Potentials and Disease Models

While chalcones, including Pashanone, have demonstrated a range of biological activities such as antioxidant, anti-inflammatory, antimicrobial, and potentially anticancer effects, there remain significant unexplored areas for this compound specifically ontosight.aimdpi.comresearchgate.net. Future research should delve deeper into its mechanisms of action in various disease models.

Studies have indicated that this compound exhibits antifungal activity, particularly against Cryptococcus neoformans and Cryptococcus neoformans var. grubii, by inhibiting the calcineurin pathway jmb.or.kr. It also shows moderate antifungal activity against Epidermophyton floccosum and a broader spectrum against other fungal strains researchgate.net. Furthermore, this compound has demonstrated antibacterial activity longdom.org. These findings suggest potential for developing this compound or its derivatives as antifungal or antibacterial agents, particularly against resistant strains.

Research on dihydrothis compound (B16698), a related compound isolated from Lindera erythrocarpa, has shown potential in treating neurodegenerative diseases. Dihydrothis compound exhibited neuroprotective effects in mouse hippocampal HT22 cells against glutamate-induced cell death and inhibited the inflammatory response in LPS-induced BV2 microglial cells researchgate.netnih.gov. It also reduced reactive oxygen species buildup and activated the Nrf2/HO-1 signaling pathway researchgate.net. These findings suggest that this compound and its derivatives could be explored for their potential in neuroinflammatory and neurodegenerative conditions.

Given the diverse activities observed with chalcones, future research could investigate this compound's effects on other disease models, such as cardiovascular diseases, diabetes, and viral infections, where other chalcones have shown promise mdpi.comfrontiersin.orgall-chemistry.com. Exploring its potential in these areas could uncover novel therapeutic applications.

Optimization of Bioactivity through Chemical Modification and Derivatization

Chemical modification and derivatization of natural chalcones are crucial steps to enhance their pharmacological profiles and overcome limitations such as bioavailability and potency mdpi.comresearchgate.net. Structure-activity relationship (SAR) studies are essential in this process to identify key structural features responsible for specific biological activities and to optimize these properties researchgate.netjchr.org.

The modular nature of chalcones allows for systematic modifications to the aromatic rings and the α,β-unsaturated carbonyl system mdpi.comjchr.org. By introducing different substituents or creating hybrid molecules, researchers can aim to improve target selectivity, increase potency, and alter pharmacokinetic properties researchgate.netjchr.org. For instance, studies on chalcone (B49325) derivatives have shown that modifications can significantly impact their cytotoxic and antibacterial activities researchgate.net.

Future research on this compound should focus on synthesizing a library of its derivatives with various structural modifications. Evaluating the biological activities of these derivatives in relevant in vitro and in vivo models will be critical to identifying lead compounds with enhanced therapeutic potential. Techniques like diversity-oriented synthesis (DOS) and direct chemical derivatization of natural extracts can be employed to generate diverse this compound analogs for screening nii.ac.jp.

Integration with Modern Drug Discovery Paradigms

Integrating this compound research into modern drug discovery paradigms is essential for its successful translation into therapeutic agents. This involves leveraging advanced technologies and methodologies used in contemporary drug development.

High-throughput screening (HTS) can be utilized to rapidly assess the biological activity of this compound and its derivatives against a wide range of targets or in various cellular assays nih.gov. This can help identify novel activities and potential indications more efficiently.

Computational approaches, such as molecular docking and in silico ADMET prediction, can play a significant role in understanding the potential interactions of this compound and its derivatives with biological targets and predicting their pharmacokinetic properties botanyjournals.comnih.gov. These methods can guide the design and synthesis of new derivatives with improved characteristics jchr.org.

The use of artificial intelligence (AI) and machine learning in drug discovery is becoming increasingly prevalent researchgate.netcas.org. These technologies can be applied to analyze complex biological data, identify potential targets, predict the efficacy and toxicity of compounds, and optimize chemical structures researchgate.net. Integrating AI into this compound research could accelerate the identification of promising candidates and provide insights into their mechanisms of action.

Furthermore, this compound research can benefit from being integrated into target-based drug discovery approaches, where specific molecular targets involved in disease pathways are identified and compounds are designed or screened to modulate their activity cas.org.

Addressing Research Challenges in this compound Studies (e.g., Pharmacokinetic Considerations for Chalcones)

One of the major challenges in the development of chalcones as therapeutic agents is their pharmacokinetic profile, which often includes low absolute bioavailability, poor distribution, rapid metabolism, and quick elimination mdpi.comnih.govd-nb.info. These issues can limit their therapeutic efficacy in vivo nih.govd-nb.info.

This compound, being a chalcone, is likely to face similar pharmacokinetic challenges. Future research must address these limitations through various strategies:

Improving Bioavailability: This can involve chemical modifications to enhance solubility and membrane permeability, as well as exploring different formulation strategies, such as nanoemulsions or other delivery systems researchgate.netjchr.org.

Understanding Metabolism and Elimination: Detailed studies on how this compound is metabolized in the body are necessary to identify metabolic pathways and potential drug interactions. This information can guide structural modifications to improve metabolic stability mdpi.comnih.gov.

Enhancing Distribution: Strategies to improve the distribution of this compound to target tissues or organs are crucial, especially for treating localized diseases nih.gov.

Pharmacokinetic Studies: Conducting comprehensive pharmacokinetic studies in relevant animal models is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its promising derivatives nih.govd-nb.infonih.gov. These studies should aim to provide sufficient data to support preclinical and potentially clinical development mdpi.comrsc.org.

Addressing these pharmacokinetic challenges through rational design, chemical modification, and advanced formulation techniques is critical for the successful translation of this compound's potential biological activities into clinically viable therapeutic applications.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6254251
Dihydrothis compoundNot readily available in search results focused on this compound.
Flavokawain BNot readily available in search results focused on this compound.
Pinostrobin ChalconeNot readily available in search results focused on this compound.
Clotrimazole2757
Gentamicin3467
Glutamate (B1630785)3303
LPS (Lipopolysaccharide)Not applicable (complex mixture)
Dihydrothis compoundNot found in primary this compound searches; likely a derivative.
Linderone119096
Cardamonin107668
Andrograpanin122719
Andrographolide5318517
Andropanolide10127903
Andrographidine A13761413
Andrographidine F10223314
6-epi-8-O-acetyl-harpagide445632
Curvifloruside FNot readily available in search results focused on this compound.
Xanthohumol5318717
Phloretin47809
Sappanchalcone637263
3-deoxy sappanchalcone6442601
Sofalcone5282219
Paspaline115028
Quercetin5280343
Kaempferol5280863
Alizarin6552
Myricetin5281672
Cinchonain Ia161860
Syringaresinol10277
Syringaresinol diglucoside442424
Helilandin B181590
2'-hydroxy-3',4',6'-trimethoxychalcone181590 (Same as Helilandin B based on structure)
5-hydroxy-6,7-dimethoxyflavanone120370
Onysilin119096 (Same as Linderone based on structure)
2-hydroxy-3′,4′,6′-trimethoxydihydrochalconeNot readily available in search results focused on this compound.
Avicularin162172
Afzelin107816
Avicularin-acetateNot readily available in search results focused on this compound.
Quercitrin5280451
Linderaspirone ANot readily available in search results focused on this compound.
Bi-linderoneNot readily available in search results focused on this compound.
Demethoxy-bi-linderoneNot readily available in search results focused on this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.